molecular formula C29H42O8 B13440694 (3beta,5beta,12beta)-12-(Acetyloxy)-3-(2-ethoxy-2-oxoethoxy)-14-hydroxycard-20(22)-enolide

(3beta,5beta,12beta)-12-(Acetyloxy)-3-(2-ethoxy-2-oxoethoxy)-14-hydroxycard-20(22)-enolide

Cat. No.: B13440694
M. Wt: 518.6 g/mol
InChI Key: JXSOJZWMYMSWDG-WQXXRTROSA-N
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Description

(3beta,5beta,12beta)-12-(Acetyloxy)-3-(2-ethoxy-2-oxoethoxy)-14-hydroxycard-20(22)-enolide is a useful research compound. Its molecular formula is C29H42O8 and its molecular weight is 518.6 g/mol. The purity is usually 95%.
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Biological Activity

Overview of Cardenolides

Cardenolides are a class of organic compounds that are primarily derived from plants, particularly those in the Apocynaceae family. They are characterized by their steroid-like structure and possess significant pharmacological properties. The compound is a derivative of cardenolides, which are known for their effects on the cardiovascular system and potential anti-cancer properties.

Biological Activity

1. Cardiovascular Effects:

  • Cardenolides, including derivatives like the one , are known to exert positive inotropic effects, which enhance the force of heart contractions. This action is primarily mediated through the inhibition of the Na+/K+ ATPase pump, leading to increased intracellular calcium levels ( ).

2. Anti-cancer Properties:

  • Some studies have indicated that cardenolides possess anti-tumor activity. They may induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of signaling pathways such as NF-kB and MAPK ( ).

3. Antimicrobial Activity:

  • Cardenolides have shown antimicrobial properties against various pathogens. Their ability to disrupt cellular membranes may contribute to this effect ( ).

Research Findings

Case Studies:

  • A study investigating the effects of cardenolide derivatives on breast cancer cells demonstrated that these compounds could significantly inhibit cell proliferation and induce apoptosis. The mechanism was linked to the modulation of cell cycle regulatory proteins ( ).
  • Another research highlighted the cardioprotective effects of cardenolides in animal models of heart failure, showing improvements in cardiac output and reduction in heart rate variability ( ).

Data Table: Biological Activities of Cardenolides

Activity Mechanism Reference
Positive InotropicInhibition of Na+/K+ ATPase
AnticancerInduction of apoptosis via caspase activation
AntimicrobialDisruption of cellular membranes
CardioprotectiveImprovement in cardiac function

Properties

Molecular Formula

C29H42O8

Molecular Weight

518.6 g/mol

IUPAC Name

ethyl 2-[[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]acetate

InChI

InChI=1S/C29H42O8/c1-5-34-26(32)16-35-20-8-10-27(3)19(13-20)6-7-22-23(27)14-24(37-17(2)30)28(4)21(9-11-29(22,28)33)18-12-25(31)36-15-18/h12,19-24,33H,5-11,13-16H2,1-4H3/t19-,20+,21-,22-,23+,24-,27+,28+,29+/m1/s1

InChI Key

JXSOJZWMYMSWDG-WQXXRTROSA-N

Isomeric SMILES

CCOC(=O)CO[C@H]1CC[C@]2([C@@H](C1)CC[C@@H]3[C@@H]2C[C@H]([C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)OC(=O)C)C

Canonical SMILES

CCOC(=O)COC1CCC2(C(C1)CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)C)C

Origin of Product

United States

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